4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine
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Overview
Description
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties . The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with azidomethyl and trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide or sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can produce nitro or nitrile derivatives, while reduction can yield primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its azidomethyl and trifluoromethyl groups. These groups can form strong interactions with enzymes and receptors, modulating their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the azidomethyl group, making it less reactive in certain chemical transformations.
5-Fluoro-2-(trifluoromethyl)pyridine: Similar structure but without the azidomethyl group, leading to different reactivity and applications.
4-(Azidomethyl)pyridine: Contains the azidomethyl group but lacks the trifluoromethyl and fluoro substituents, affecting its stability and reactivity.
Uniqueness
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of azidomethyl, fluoro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound in various fields of scientific research and industrial applications .
Properties
CAS No. |
2694744-68-6 |
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Molecular Formula |
C7H4F4N4 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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